Product packaging for 4-(2-Ethoxyethynyl)pyridine(Cat. No.:CAS No. 163680-65-7)

4-(2-Ethoxyethynyl)pyridine

Cat. No.: B065749
CAS No.: 163680-65-7
M. Wt: 147.17 g/mol
InChI Key: DPFIQTXWOOWCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethoxyethynyl)pyridine is a sophisticated alkyne-functionalized pyridine derivative that serves as a highly valuable building block in organic synthesis and medicinal chemistry research. Its molecular architecture, featuring an electron-deficient pyridine ring coupled with an ethoxyethynyl side chain, creates a versatile scaffold for click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows researchers to efficiently construct complex molecular architectures, such as triazole-linked pyridine conjugates, for applications in chemical biology and materials science. The compound is extensively utilized in the development of novel pharmaceutical candidates, where it acts as a key intermediate for the synthesis of targeted kinase inhibitors and other small molecule therapeutics. Its mechanism of action in research settings often involves acting as a ligand precursor for metal-organic frameworks (MOFs) or catalytic systems, leveraging the coordinative properties of the pyridine nitrogen. Furthermore, its unique electronic properties make it an interesting subject for investigations into nonlinear optics (NLO) and the development of advanced organic materials. This reagent is provided with high purity and lot-specific analytical data to ensure reproducibility and reliability in your most demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B065749 4-(2-Ethoxyethynyl)pyridine CAS No. 163680-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163680-65-7

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

4-(2-ethoxyethynyl)pyridine

InChI

InChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3

InChI Key

DPFIQTXWOOWCCN-UHFFFAOYSA-N

SMILES

CCOC#CC1=CC=NC=C1

Canonical SMILES

CCOC#CC1=CC=NC=C1

Synonyms

Pyridine, 4-(ethoxyethynyl)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Ethoxyethynyl Pyridine and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction and Regioselective Functionalization at the 4-Position

The initial and critical step in the synthesis of 4-(2-ethoxyethynyl)pyridine is the formation of the pyridine ring itself, followed by targeted functionalization at the 4-position. This requires a deep understanding of both classical and modern synthetic approaches.

Modern Pyridine Synthesis Approaches

While traditional methods for pyridine synthesis, such as the Hantzsch synthesis, have been valuable, contemporary organic synthesis has seen the advent of more efficient and versatile methodologies. baranlab.org These modern approaches often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

Modified Chichibabin Synthesis: The classical Chichibabin reaction, which involves the condensation of aldehydes or ketones with ammonia (B1221849) or its derivatives, has been refined to improve its often low yields. baranlab.org Modern iterations may employ catalysts or modified reaction conditions to enhance the efficiency of the cyclization and subsequent aromatization steps.

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid construction of complex molecular scaffolds, including pyridines. organic-chemistry.org These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency. For instance, a three-component reaction involving an aldehyde, a β-keto ester, and an ammonium (B1175870) source can directly yield a polysubstituted dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. organic-chemistry.org The use of various catalysts, including zeolites and Lewis acids, has further expanded the scope and utility of these reactions. organic-chemistry.org

Cycloaddition Reactions: [4+2] Cycloaddition reactions, particularly those involving 1-azadienes, provide a convergent and often highly regioselective route to pyridine rings. orgsyn.org Both thermal hetero-Diels-Alder reactions and transition metal-catalyzed variants have been developed, allowing for the synthesis of a wide array of substituted pyridines from readily available starting materials. orgsyn.org

Synthesis ApproachDescriptionKey Features
Modified Chichibabin Condensation of carbonyl compounds with ammonia derivatives.Utilizes inexpensive starting materials; modern variants offer improved yields. baranlab.org
Multicomponent Reactions Three or more reactants combine in a single step.High atom and step economy; rapid access to complex pyridines. organic-chemistry.org
Cycloaddition Reactions [4+2] Cycloadditions of 1-azadienes.Convergent and often highly regioselective. orgsyn.org

Regioselective Functionalization Techniques for 4-Substituted Pyridines

Achieving selective functionalization at the C4 position of the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle, which typically favor reactions at the C2 and C6 positions. ucl.ac.uk However, several strategies have been developed to overcome this hurdle.

Directed Metalation: The use of directing groups can facilitate metalation at a specific position, which can then be quenched with an appropriate electrophile. While often favoring ortho-positions, clever placement of directing groups can steer functionalization towards the C4 position. ucl.ac.uk

Minisci-Type Radical Reactions: The Minisci reaction and its variants are powerful methods for the C-H functionalization of electron-deficient heterocycles like pyridine. nih.govchimia.chnih.gov By carefully controlling the reaction conditions and the nature of the radical precursor, it is possible to achieve selective alkylation or acylation at the C4 position. nih.govchimia.chnih.gov The use of blocking groups at more reactive positions can further enhance the selectivity for the desired C4 functionalization. nih.govchimia.chnih.gov

N-Activation Strategies: Activation of the pyridine nitrogen, for instance by forming a pyridinium (B92312) salt, alters the electronic distribution within the ring, making it more susceptible to nucleophilic attack. ucl.ac.uk This approach can be exploited to introduce substituents at the 4-position. For example, the formation of N-phosphonium salts has been shown to be a versatile handle for subsequent C4-functionalization through reactions with various nucleophiles. ucl.ac.uk

Installation of the Ethynyl (B1212043) Group via Transition Metal-Catalyzed Coupling Reactions

Once a 4-functionalized pyridine, typically a 4-halopyridine, is obtained, the next crucial step is the introduction of the ethynyl group. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira coupling)

The Sonogashira coupling is the most widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govsigmaaldrich.com This reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govsigmaaldrich.com

In the context of synthesizing 4-ethynylpyridine, a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) is coupled with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group serves to protect the acidic proton of the terminal alkyne and prevents unwanted side reactions like homocoupling. tcichemicals.com Following the coupling reaction, the silyl (B83357) protecting group can be readily removed under mild basic conditions to afford the desired 4-ethynylpyridine. tcichemicals.comnih.gov

The reaction conditions for the Sonogashira coupling are generally mild and tolerate a wide range of functional groups, making it a highly versatile and reliable method. nih.gov

Typical Sonogashira Coupling Reaction:

Alternative Alkyne Introduction Methodologies

While the Sonogashira coupling is highly effective, other methods for introducing an alkyne moiety exist. One such approach is the Corey-Fuchs reaction, which involves the conversion of an aldehyde to a terminal alkyne. This two-step process begins with the reaction of an aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene, which is then treated with a strong base, such as n-butyllithium, to generate the terminal alkyne via elimination. For the synthesis of 4-ethynylpyridine, this would involve starting with pyridine-4-carboxaldehyde.

Another related method is the Seyferth-Gilbert homologation, which utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert an aldehyde directly into a terminal alkyne in a one-pot procedure.

Etherification of the Ethynyl Moiety: Synthetic Routes for Ethoxyethynyl Formation

The final step in the synthesis of this compound is the etherification of the terminal alkyne. The direct addition of an alcohol to an unactivated alkyne is generally challenging. However, several strategies have been developed for the synthesis of ynol ethers.

One common approach involves the dehydrohalogenation of a dihaloalkene precursor. For instance, a 1,1-dihalo-2-ethoxyethane derivative could potentially undergo a double elimination reaction in the presence of a strong base to yield the ethoxyethynyl group.

A more direct method involves the reaction of a metal acetylide with an electrophilic oxygen source. In the context of 4-ethynylpyridine, the terminal alkyne can be deprotonated with a strong base to form the corresponding pyridylacetylide. This nucleophilic acetylide can then, in principle, react with a suitable electrophilic ethoxy source.

Alternatively, the synthesis of ynol ethers can be achieved through the reaction of an alkynyl sulfone with a sodium alkoxide. This method involves the nucleophilic attack of the alkoxide on the alkyne, followed by the elimination of the sulfone group.

Stereochemical Control and Diastereoselectivity in Synthesis

While direct research on the stereoselective synthesis of this compound is limited, the broader field of pyridine chemistry offers insights into achieving stereochemical control in analogous systems. The principles established for other substituted pyridines, particularly those involving dearomatization strategies, can provide a foundational framework for future work on chiral alkynylpyridines.

Recent advancements have demonstrated that the dearomatization of pyridines is a powerful strategy for introducing chirality. For instance, the catalytic stereoselective dearomatization of pyridines can lead to the formation of chiral dihydropyridines and piperidines. nih.govresearchgate.net One notable approach involves the activation of the pyridine ring, making it susceptible to nucleophilic attack. For example, N-alkylpyridinium ions have been shown to undergo asymmetric alkynylation, resulting in the formation of dihydropyridines with excellent stereoselectivity. nih.gov This method could potentially be adapted for the synthesis of chiral precursors to 4-alkynylpyridines.

Another strategy involves the use of chiral auxiliaries or catalysts in reactions that construct the pyridine ring itself. While traditional methods like the Hantzsch pyridine synthesis are not inherently stereoselective, modern variations employ chiral catalysts to induce enantioselectivity. Furthermore, cycloaddition reactions, such as the aza-Diels-Alder reaction, are well-established for the stereocontrolled synthesis of six-membered nitrogen heterocycles and could be explored for the construction of chiral pyridine scaffolds that can be later functionalized with an ethoxyethynyl group. nih.gov

The following table summarizes general approaches to stereoselective synthesis of pyridine derivatives that could be conceptually applied to analogs of this compound.

MethodDescriptionPotential Application to 4-Alkynylpyridine AnalogsKey References
Asymmetric Dearomatization Activation of the pyridine ring followed by nucleophilic addition using a chiral catalyst or auxiliary to create stereocenters.Could be used to introduce chirality on the pyridine ring before or after the introduction of the alkynyl moiety. nih.govresearchgate.net
Chiral Pool Synthesis Starting from readily available chiral molecules to construct the pyridine ring.A chiral building block could be incorporated into a pyridine synthesis, carrying the stereochemical information into the final product.General Concept
Catalytic Asymmetric Cycloaddition Use of chiral Lewis acids or organocatalysts to control the stereochemistry of cycloaddition reactions that form the pyridine ring.Aza-Diels-Alder reactions could be employed to form a chiral dihydropyridine precursor. nih.gov

Further research is necessary to explore the direct application of these methodologies to the stereoselective synthesis of this compound and its derivatives, which remains a challenging yet potentially rewarding area of synthetic chemistry.

Development of Cascade and One-Pot Synthetic Approaches

Cascade and one-pot reactions have emerged as powerful tools in organic synthesis, offering increased efficiency, reduced waste, and simplified purification processes. 20.210.105baranlab.org For the synthesis of this compound and its analogs, these approaches can be particularly advantageous. The construction of a substituted pyridine ring often requires multiple steps; combining these into a single operation is highly desirable.

Multicomponent reactions (MCRs) are a prominent class of one-pot reactions that have been successfully applied to the synthesis of a wide variety of pyridine derivatives. nih.govcore.ac.ukymerdigital.comresearchgate.net These reactions typically involve the condensation of three or more starting materials in a single pot to form the final product. For example, a modified Bohlmann-Rahtz pyridine synthesis can be performed as a one-pot, three-component reaction between a 1,3-dicarbonyl compound, an alkynone, and ammonia to yield polysubstituted pyridines with complete regiocontrol. core.ac.uk This strategy could be adapted for the synthesis of 4-alkynylpyridines by using an appropriately substituted alkynone.

Another powerful approach involves cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner within the same pot. 20.210.105researchgate.net For instance, a cascade reaction involving a Staudinger-Meyer reaction, a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring-closure has been reported for the one-pot synthesis of substituted pyridines from 2-azido-2,4-dienoates and α-diazocarbonyl compounds. researchgate.net

The Sonogashira coupling, a key reaction for the formation of the C(sp²)-C(sp) bond in this compound (from a 4-halopyridine precursor), can also be integrated into one-pot sequences. For example, a one-pot reaction could involve the in-situ formation of a 4-halopyridine followed by a Sonogashira coupling, thereby avoiding the isolation of the intermediate.

The table below highlights some one-pot strategies applicable to the synthesis of substituted pyridines.

Reaction TypeKey FeaturesReactantsPotential for this compound SynthesisKey References
Multicomponent Bohlmann-Rahtz Synthesis High regioselectivity, atom economy.1,3-Dicarbonyl compound, alkynone, ammonia.Use of an ethoxyacetylene-derived alkynone could directly lead to the target structure. core.ac.uk
Four-Component Reaction High yields, short reaction times, often microwave-assisted.Aldehyde, active methylene (B1212753) compound, ammonium acetate, and another component.Could be adapted to build the pyridine ring with a handle for subsequent ethoxyethynylation. nih.gov
Cascade Aza-Wittig/Diels-Alder Two-pot, three-component synthesis of polysubstituted pyridines.Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, enamines.Offers a route to complex pyridine structures that could be precursors to the target compound. nih.gov

These examples underscore the potential of cascade and one-pot reactions to streamline the synthesis of this compound and its analogs, making their production more efficient and scalable.

Implementation of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govijarsct.co.in The synthesis of this compound and its analogs can benefit significantly from the adoption of these principles, particularly in the context of solvent choice, catalyst systems, and energy consumption.

A key reaction in the synthesis of this compound is the Sonogashira coupling of a 4-halopyridine with ethoxyacetylene. Traditional Sonogashira couplings often use palladium and copper catalysts in organic solvents. Green chemistry approaches focus on making this reaction more sustainable. This includes the use of greener solvents, such as water or bio-based solvents like N-hydroxyethylpyrrolidone (HEP), which have been shown to be effective for Sonogashira reactions. nih.govacs.org Furthermore, the development of reusable heterogeneous catalysts, such as palladium single-atom catalysts on nitrogen-doped carbon, can reduce metal leaching and allow for catalyst recycling, which is both economically and environmentally beneficial. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that has been widely applied to the synthesis of pyridine derivatives. nih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent. One-pot multicomponent reactions for pyridine synthesis are often amenable to microwave conditions, leading to rapid and efficient production of the desired compounds. nih.gov

The use of alternative energy sources, such as ultrasound and mechanochemistry, also aligns with the principles of green chemistry. ijarsct.co.in These techniques can promote reactions with reduced energy consumption and solvent use. For instance, solvent-free reactions under mechanochemical conditions (ball milling) are being explored for various heterocyclic syntheses.

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound and its analogs.

Green Chemistry PrincipleApplication in Pyridine SynthesisSpecific ExamplesKey References
Use of Greener Solvents Replacing hazardous organic solvents with more benign alternatives.Sonogashira coupling in water or N-hydroxyethylpyrrolidone (HEP). nih.govacs.org
Catalyst Reusability Employing heterogeneous catalysts that can be easily separated and reused.Palladium single-atom catalysts for Sonogashira coupling. rsc.orgnih.gov
Energy Efficiency Utilizing alternative energy sources to reduce reaction times and energy consumption.Microwave-assisted one-pot synthesis of pyridine derivatives. nih.govresearchgate.net
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Multicomponent reactions for pyridine ring formation. core.ac.ukymerdigital.com
Solvent-Free Reactions Conducting reactions without a solvent to reduce waste.Mechanochemical synthesis of heterocyclic compounds. ijarsct.co.in

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with the broader goals of modern chemical research and industry.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 2 Ethoxyethynyl Pyridine

Electrophilic Aromatic Substitution (SEAr) on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom, which significantly deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. This deactivation is further intensified by the protonation of the nitrogen atom under the strongly acidic conditions often required for SEAr, generating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles.

When substitution does occur under forcing conditions, it is directed to the C-3 and C-5 positions (meta to the nitrogen atom). Attack at the C-2, C-4, or C-6 positions would result in an unstable resonance intermediate where the positive charge is placed on the already electron-deficient nitrogen atom.

Table 1: Predicted Reactivity and Regioselectivity in SEAr of 4-(2-Ethoxyethynyl)pyridine

FeatureDescription
Overall Reactivity Low, due to the deactivating effect of the pyridine nitrogen.
Effect of Substituent The 4-(2-ethoxyethynyl) group is electron-donating, slightly activating the ring relative to unsubstituted pyridine but not enough to overcome the nitrogen's deactivating effect.
Directing Effect Substitution is directed to the C-3 and C-5 positions (meta to the nitrogen).
Typical Conditions Forcing conditions (high temperature, strong acids) are generally required.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen atom. acs.org

However, for an SNAr reaction to proceed, a suitable leaving group must be present at the substitution site. In this compound, the ethoxyethynyl group is not a conventional leaving group. The corresponding acetylide anion would be a strong base and thus a poor leaving group under typical SNAr conditions. Therefore, direct displacement of the 4-(2-ethoxyethynyl) group by a nucleophile is not a feasible reaction pathway.

While the target molecule itself is unlikely to undergo SNAr at the C-4 position, the pyridine ring's general reactivity is important. If a good leaving group (e.g., a halide) were present at the C-2 or C-6 positions, the ring would be activated towards SNAr. However, the presence of the electron-donating 4-(2-ethoxyethynyl) group would slightly decrease the electrophilicity of these positions compared to a pyridine ring with an electron-withdrawing group at C-4, thus reducing the rate of a potential SNAr reaction at the ortho positions.

Reactivity of the Ethynyl (B1212043) Moiety: Addition and Cycloaddition Reactions

The ethoxyethynyl group is an electron-rich alkyne, often referred to as an ynamine analogue. Its reactivity is dominated by the polarization of the triple bond, making the β-carbon (adjacent to the pyridine ring) nucleophilic and susceptible to attack by electrophiles.

Hydrofunctionalization Reactions (e.g., hydration, hydroamination)

Hydrofunctionalization reactions involve the addition of H-X across the alkyne. Due to the electron-donating nature of the ethoxy group, these additions are highly regioselective.

Hydroamination : The addition of N-H bonds from amines across the alkyne is typically catalyzed by transition metals (e.g., gold, copper, zirconium). nih.govlibretexts.orgrsc.org These reactions provide access to enamines or imines, depending on the catalyst and reaction conditions. The regioselectivity is generally high, leading to the Markovnikov addition product. frontiersin.org

Metal-Catalyzed Alkyne Reactivity (e.g., gold catalysis, cycloisomerization)

The electron-rich nature of the ethoxyethynyl moiety makes it an excellent substrate for activation by π-acidic metal catalysts, most notably gold(I) complexes. nih.govarkat-usa.orgyoutube.com

Gold Catalysis : Cationic gold(I) catalysts coordinate to the alkyne, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. This activation enables numerous transformations, including intramolecular cyclizations (cycloisomerizations) if a suitable nucleophile is tethered elsewhere on the molecule. For this compound, intermolecular reactions with various nucleophiles are expected. nih.gov

Platinum Catalysis : Platinum complexes can also catalyze unique transformations of ynamides and related electron-rich alkynes. For instance, platinum-catalyzed oxoarylation reactions with nitrones have been reported, leading to highly functionalized carbonyl compounds. acs.orgacs.orgorganic-chemistry.org

Cycloaddition Chemistry (e.g., Diels-Alder, [2+2+2] cycloadditions)

The ethynyl group can participate in a variety of pericyclic reactions to form new ring systems.

Diels-Alder Reaction : The alkyne can act as a dienophile in a [4+2] cycloaddition with a conjugated diene to form a cyclohexadiene ring. wikipedia.orgucalgary.ca While Diels-Alder reactions are typically most efficient with electron-poor dienophiles, electron-rich alkynes can react effectively with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com

[2+2+2] Cycloadditions : This reaction involves the combination of three two-π-electron components. The ethoxyethynyl group can react with a diene and another π-system, or with two other alkynes, often catalyzed by transition metals (e.g., Co, Rh, Ni) to form substituted aromatic rings. Brønsted acid-promoted [2+2+2] cycloadditions between electron-rich siloxy alkynes (analogous to ethoxyalkynes) and 1,2-diazines have also been reported. nih.gov The Pauson-Khand reaction is a related [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nrochemistry.comwikipedia.orgnih.gov

1,3-Dipolar Cycloadditions : As an electron-rich dipolarophile, the ethoxyethynyl group is expected to react readily with various 1,3-dipoles (e.g., azides, nitrile oxides, nitrones) to form five-membered heterocyclic rings in a highly regioselective manner. nih.govacs.orgwikipedia.org

Table 2: Summary of Key Reactions of the Ethynyl Moiety

Reaction TypeReagents/CatalystsTypical Product
Markovnikov Hydration H₃O⁺ or Au(I) catalystα-Pyridyl acetic acid derivative
Anti-Markovnikov Hydration 1. Disiamylborane 2. H₂O₂, NaOHPyridyl acetaldehyde (B116499) derivative
Hydroamination Au(I), Cu(I), or other transition metalsEnamines or Imines
Cycloisomerization Au(I), Pt(II)Various heterocycles (intramolecular)
[4+2] Cycloaddition Conjugated dieneSubstituted cyclohexadiene
[2+2+2] Cycloaddition 2 Alkynes or Diene + Alkyne; Metal catalystSubstituted aromatic ring
1,3-Dipolar Cycloaddition Azides, Nitrones, etc.5-membered heterocycles (e.g., triazoles)

Reactivity of the Ethoxy Group

The ethoxy group in this compound displays reactivity characteristic of an enol ether. alfa-chemistry.com The molecule can be considered a derivative of an enol ether of a ketene. The most significant reaction is its susceptibility to acidic hydrolysis.

Under aqueous acidic conditions, the triple bond is protonated at the β-carbon, and the resulting intermediate is attacked by water. echemi.comguidechem.com Subsequent loss of ethanol (B145695) from the hemiacetal-like intermediate results in the formation of a pyridyl-substituted ketene, which is rapidly hydrated to form 4-pyridylacetic acid. This hydrolysis pathway provides a method to convert the ethoxyethynyl functionality into a carboxylic acid moiety. unacademy.com

Analysis of Chemo-, Regio-, and Stereoselectivity in Reactions

The reactivity of this compound is dictated by the presence of both the nucleophilic pyridine nitrogen and the electron-rich alkyne, which is polarized by the ethoxy group. This duality allows for selective reactions at either functional group, a concept known as chemoselectivity.

Cycloaddition Reactions: The ethoxyethynyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The regioselectivity of these reactions is influenced by both electronic and steric factors. The electron-donating ethoxy group and the electron-withdrawing nature of the pyridine ring direct the orientation of the diene. In inverse-electron-demand Diels-Alder reactions, where the pyridine or a related azadiene acts as the diene, the alkyne's electronic properties are crucial for determining the reaction's feasibility and outcome. acsgcipr.orgmdpi.com Generally, such cycloadditions can be sensitive to polar and steric effects, and the best results are often achieved when one reactant is electron-rich and the other is electron-deficient. youtube.com

For instance, in a hypothetical reaction with an electron-poor diene, the regioselectivity would be governed by the alignment of the frontier molecular orbitals, with the ethoxy group directing the substitution pattern on the resulting aromatic ring. Steric hindrance can also influence the regiochemical outcome, favoring the less crowded transition state. nih.gov

Metal-Mediated Reactions: In the presence of transition metals, the reactivity can be selectively directed. For example, studies on the related 4-[(4-bromophenyl)ethynyl]pyridine have shown that on metal surfaces, selective C-C bond formation via Ullmann reactions can occur, alongside coordination involving the pyridine nitrogen. iphy.ac.cnsemanticscholar.org Furthermore, tungsten complexes have been used to coordinate to the pyridine ring, activating it for regio- and stereoselective nucleophilic additions. acs.org

The following table summarizes the expected selectivity in key reactions involving the this compound moiety, based on principles from related systems.

Reaction TypeReactive SiteSelectivityInfluencing Factors
Normal-Demand Diels-Alder Ethoxyethynyl groupRegioselectiveFrontier Molecular Orbital (FMO) overlap, steric hindrance. nih.gov
Inverse-Demand Diels-Alder Pyridine Ring & Ethoxyethynyl groupRegioselectiveFMO energies, electronic nature of dienophile. acsgcipr.orgmdpi.com
Nucleophilic Addition (to Pyridinium Salt) Pyridine Ring (C2, C4)RegioselectiveElectronic activation by the pyridinium nitrogen. acs.org
Metal-Catalyzed Cross-Coupling Ethynyl C-H or Pyridine C-HRegioselectiveChoice of catalyst, directing groups. iphy.ac.cn

Reaction Mechanism Investigations (e.g., kinetic studies, isolation and characterization of intermediates)

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Mechanistic investigations often involve a combination of kinetic studies, spectroscopic analysis, and the isolation or trapping of transient intermediates. youtube.com

Cycloaddition Mechanisms: Diels-Alder reactions can proceed through either a concerted mechanism, where bonds are formed and broken simultaneously, or a stepwise pathway. nih.gov The specific mechanism is dependent on factors like intermolecular interactions and solvent polarity. Polar reactions may favor a stepwise mechanism involving a zwitterionic intermediate, while non-polar conditions often lead to a concerted pathway or a diradical intermediate. nih.gov Kinetic studies can help elucidate these pathways by determining rate laws and activation parameters.

Isolation and Characterization of Intermediates: Although reaction intermediates are often transient and difficult to isolate, various techniques can be employed for their detection and characterization. An intermediate may be isolated by stopping the reaction after a short period or by using milder conditions. youtube.com For example, in the synthesis of isotopically labeled pyridines, Zincke imine intermediates have been successfully isolated and characterized. nih.gov In other cases where isolation is not feasible, intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, identifiable product. youtube.com Spectroscopic methods, such as NMR and IR, are invaluable for characterizing both isolated intermediates and trapping products. nih.gov Studies on related heterocyclic systems have successfully used trapping experiments to provide evidence for the existence of fleeting intermediates like benzyne. youtube.com

Pyridinium Salt Formation and Associated Reactivity Profiles

The nitrogen atom in the pyridine ring of this compound is basic and nucleophilic, readily reacting with acids or alkylating agents to form pyridinium salts.

Formation of Pyridinium Salts: The synthesis of pyridinium salts is typically a straightforward N-alkylation or N-acylation reaction. Treatment of the parent pyridine with an alkyl halide (e.g., alkyl bromide) or a strong acid results in the formation of the corresponding quaternary pyridinium salt. nih.gov A highly relevant synthesis involves the reaction of pyridines with ethoxyacetylene and trifluoromethanesulfonic acid to generate stable N-(1-ethoxyvinyl)pyridinium triflates. mdpi.com This demonstrates that the ethoxyalkyne functionality can be directly involved in the formation of novel pyridinium structures.

The general reaction for the formation of a simple N-alkyl pyridinium salt is as follows:

C5H4N-(C≡C-OEt) + R-X → [C5H4N(R)-(C≡C-OEt)]+X-
Reagent (R-X)SolventConditionsExpected Product
Alkyl BromideEthanolRefluxN-Alkyl-4-(2-ethoxyethynyl)pyridinium bromide nih.gov
Perchloric Acid (HClO4)Methanol or AcetonitrileRoom Temperature4-(2-Ethoxyethynyl)pyridinium perchlorate (B79767) researchgate.net
Trifluoromethanesulfonic acidDichloromethane0 °C to Room Temp.4-(2-Ethoxyethynyl)pyridinium triflate mdpi.com

Reactivity of Pyridinium Salts: The formation of a pyridinium salt significantly alters the electronic properties and reactivity of the molecule. The positive charge on the nitrogen atom makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This activation enables reactions that are not possible with the neutral pyridine. For instance, pyridinium salts with leaving groups at the 2- or 4-positions readily react with active methylene (B1212753) compounds. nih.gov Similarly, highly substituted pyridinium salts can undergo selective nucleophilic substitution with S-nucleophiles. researchgate.net This enhanced reactivity makes pyridinium salts versatile intermediates for the synthesis of functionalized pyridines. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

One-dimensional NMR spectroscopy provides fundamental information about the number and types of protons and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of 4-(2-Ethoxyethynyl)pyridine would be expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethoxy group. The aromatic protons on the pyridine ring typically appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The protons of the ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons would show signals in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the nitrogen appearing at a distinct chemical shift. The acetylenic carbons (-C≡C-) would resonate in their characteristic region, and the carbons of the ethoxy group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H (α to N)~8.5~150
Pyridine-H (β to N)~7.3~124
-O-CH₂-Quartet-
-CH₃Triplet-
-C≡C--~80-90

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethoxy group and the coupling between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be vital in connecting the ethoxy group to the acetylenic carbons and the acetylenic carbons to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between protons on the ethoxy group and the pyridine ring.

For a more in-depth structural analysis, advanced NMR experiments could be employed. Techniques such as 1D-NOE (Nuclear Overhauser Effect) could provide more precise information on spatial relationships. Furthermore, experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) could be used to establish carbon-carbon connectivity directly, although this is often challenging due to the low natural abundance of ¹³C.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands. The C≡C triple bond stretch would appear as a sharp, and likely weak, band in the IR spectrum around 2100-2260 cm⁻¹. The C-O stretching of the ether group would be visible in the region of 1000-1300 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
-C≡C-Stretch2100 - 2260
Pyridine RingC=C, C=N Stretch1400 - 1600
C-O (Ether)Stretch1000 - 1300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound by comparing the experimental mass with the calculated exact mass for the proposed formula (C₉H₉NO). Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information by identifying characteristic losses of fragments such as the ethoxy group or parts of the pyridine ring.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

No peer-reviewed studies detailing the tandem mass spectrometry (MS/MS) analysis and fragmentation pathways of this compound were found. This type of analysis involves the mass selection of a precursor ion of the compound and its subsequent fragmentation through collision-induced dissociation (CID) or other methods to produce a spectrum of product ions. Analyzing these fragments would provide critical information for the structural elucidation of the molecule. However, without experimental data, a fragmentation table and detailed discussion cannot be provided.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide key data such as bond lengths, bond angles, torsion angles, and unit cell parameters. In the absence of a solved crystal structure, a data table of crystallographic parameters cannot be compiled.

Computational and Theoretical Investigations of 4 2 Ethoxyethynyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netscispace.com For 4-(2-ethoxyethynyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations typically reveal a non-planar structure for such pyridine (B92270) derivatives. nih.gov

DFT is also instrumental in predicting the reactivity of a molecule through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for a Pyridine Derivative using DFT (Note: This is a representative table based on typical findings for similar pyridine derivatives. Actual values for this compound would require specific calculations.)

ParameterPredicted Value
C-C (ring) bond length~1.39 Å
C-N (ring) bond length~1.34 Å
C≡C bond length~1.21 Å
C-O bond length~1.43 Å
Pyridine Ring Angle (C-N-C)~117°

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate energies and properties. researchgate.net These high-level calculations are often used as benchmarks to validate the results obtained from more computationally efficient methods like DFT. researchgate.net For a molecule like this compound, ab initio calculations can yield precise information on its stability and the energetics of potential reactions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For flexible molecules like this compound, which has a rotatable ethoxy group, MD simulations can explore the different possible conformations and their relative stabilities. mdpi.com By simulating the molecule's behavior in a given environment (e.g., in a solvent or at a specific temperature), MD can provide insights into its dynamic behavior, such as vibrational motions and conformational changes. nih.govucl.ac.uk This information is crucial for understanding how the molecule interacts with other molecules, such as in biological systems or during chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. d-nb.info These predicted shifts can be compared with experimental data to confirm the structure of this compound. stenutz.eunih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netcardiff.ac.uk By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C≡C triple bond or the C-O single bond in this compound. This assists in the structural elucidation and characterization of the compound.

Table 2: Predicted Spectroscopic Data for a Pyridine Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

Spectroscopic ParameterPredicted Value
¹³C NMR (C≡C)80-95 ppm
¹H NMR (pyridine ring)7.0-8.5 ppm
IR Frequency (C≡C stretch)~2200 cm⁻¹
IR Frequency (C-O stretch)1050-1150 cm⁻¹

Reaction Mechanism Elucidation through Computational Modeling (e.g., transition state analysis, potential energy surface mapping)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), which represents the energy of a system as a function of the positions of its atoms, chemists can identify the most likely pathway for a reaction. libretexts.orghuntresearchgroup.org.uklibretexts.orgwikipedia.org

This involves locating the transition state, which is the highest energy point along the reaction coordinate. libretexts.orglibretexts.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. mdpi.com For this compound, this could involve modeling its participation in reactions such as cycloadditions or nucleophilic substitutions. osu.edumdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. osu.edu

Quantitative Structure-Activity Relationships (QSAR) Studies for Predictive Modeling (if applicable to future investigations)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or other properties. While specific QSAR studies on this compound may not be widely available, the principles of QSAR could be applied in future investigations.

For a series of related pyridine derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors. chemrevlett.comnih.govresearchgate.net These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient, logP). nih.gov Such models, once validated, could be used to design new pyridine derivatives with enhanced desired properties, for example, as potential inhibitors for specific enzymes. chemrevlett.comresearchgate.net

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

As of the latest available data, specific computational and theoretical studies detailing the intramolecular and intermolecular non-covalent interactions of this compound are not present in the surveyed scientific literature. While research exists on non-covalent interactions in various pyridine-containing systems, such as foldamers, diarylnitroxides, and coordination complexes, dedicated computational analyses of the title compound have not been reported.

General principles of computational chemistry suggest that this compound would likely participate in a range of non-covalent interactions. Intramolecularly, interactions between the ethoxy group and the pyridine ring could influence the molecule's conformational preferences. Intermolecularly, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the aromatic pyridine ring and the ethynyl (B1212043) group could engage in π-π stacking and C-H···π interactions.

However, without specific theoretical calculations, such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), or Non-Covalent Interaction (NCI) analysis performed on this compound, any discussion of interaction energies, geometries, and the nature of these bonds would be speculative.

Future computational studies would be necessary to provide quantitative data on these interactions. Such research could elucidate the crystal packing of this compound and its behavior in different solvent environments, which is crucial for understanding its chemical and physical properties.

A summary of potential, yet unverified, non-covalent interactions involving this compound is presented below for illustrative purposes, pending future research.

Table 5.6.1: Potential Non-Covalent Interactions of this compound (Hypothetical)

Interaction TypePotential Participating MoietiesNature of Interaction
Intramolecular Ethoxy group oxygen and pyridine ring hydrogenWeak hydrogen bond
Ethoxy group and ethynyl groupvan der Waals forces
Intermolecular Pyridine nitrogen and hydrogen donor (e.g., solvent)Hydrogen bond
Pyridine ring and adjacent pyridine ringπ-π stacking
Pyridine ring C-H and adjacent pyridine ring π-systemC-H···π interaction
Ethynyl C-H and adjacent pyridine nitrogenWeak hydrogen bond

Potential Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

The structure of 4-(2-Ethoxyethynyl)pyridine offers multiple reactive sites, positioning it as a versatile precursor for the construction of complex molecular architectures. The 4-substituted pyridine (B92270) motif is a prevalent feature in pharmaceuticals and functional materials. targetmol.comsigmaaldrich.com The utility of this compound stems from the distinct reactivity of its two main functional groups:

The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic site. This allows it to act as a ligand for metal catalysts, undergo N-alkylation or N-oxidation, or direct further substitution reactions on the ring. youtube.com

The Ethoxyethynyl Group: The carbon-carbon triple bond is a linchpin for a variety of coupling and cycloaddition reactions. As a terminal alkyne derivative, it is particularly suited for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction enables the formation of carbon-carbon bonds by coupling the alkyne with aryl or vinyl halides, providing a powerful method for extending molecular frameworks. scispace.comsynarchive.com

The Sonogashira coupling, for instance, allows for the direct connection of the this compound unit to other aromatic or heterocyclic systems, a key step in synthesizing complex, multi-component molecules. sigmaaldrich.comscispace.com The ethoxy group, being an electron-donating group, can modulate the electronic properties and reactivity of the alkyne.

Table 1: Key Reactions for Ethynylpyridine Scaffolds

Reaction TypeDescriptionPotential Product Type
Sonogashira CouplingPalladium-catalyzed cross-coupling between the terminal alkyne and an aryl/vinyl halide. wikipedia.orgAryl- or vinyl-substituted pyridines
[3+2] Cycloaddition (Click Chemistry)Reaction of the alkyne with an azide (B81097) to form a triazole ring. sigmaaldrich.comPyridyl-substituted triazoles
Diels-Alder [4+2] CycloadditionThe alkyne acts as a dienophile, reacting with a diene to form a six-membered ring. acsgcipr.orgFused heterocyclic or carbocyclic systems
N-Alkylation/OxidationReaction at the pyridine nitrogen to form pyridinium (B92312) salts or N-oxides. youtube.comQuaternary ammonium (B1175870) salts or N-oxides

Precursor for Diverse Heterocyclic Systems

The ethynyl (B1212043) group is a powerful functional handle for constructing new heterocyclic rings. Through cycloaddition reactions, the two pi-bonds of the alkyne can participate in the formation of various cyclic systems. nih.govnih.gov

One of the most prominent examples is the [3+2] dipolar cycloaddition, often referred to as "click chemistry," where the alkyne reacts with an organic azide to regioselectively form a stable 1,2,3-triazole ring. sigmaaldrich.comlibretexts.org This reaction is known for its high efficiency and mild conditions, making it a robust method for linking the pyridyl moiety to other molecular fragments.

Furthermore, the alkyne can act as a dienophile in [4+2] Diels-Alder reactions. acsgcipr.org When reacted with a suitable diene, it can form a new six-membered ring, leading to the synthesis of complex fused or bridged bicyclic systems containing the pyridine unit. acs.orgmdpi.com Intramolecular versions of these cycloadditions, where the diene is tethered to the pyridine core, can provide rapid access to polycyclic aromatic and heteroaromatic structures. mdpi.com Such strategies are fundamental in natural product synthesis and medicinal chemistry for building molecular diversity. nih.govacs.orgmdpi.com

Applications in Material Science Precursors (e.g., conjugated polymers, advanced conductive materials)

The rigid, linear structure of the ethynylpyridine unit makes it an excellent monomer for the synthesis of π-conjugated polymers. ucm.es These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique electronic and optical properties. ucm.esnih.govmdpi.com

Polymerization of ethynylpyridine derivatives can lead to the formation of poly(acetylene)s with pendant pyridyl groups. researchgate.netacs.org The alternating single and double bonds along the polymer backbone allow for the delocalization of π-electrons, which is the basis for their conductivity and photo-physical behavior. The incorporation of the this compound monomer could offer several advantages:

Electronic Tuning: The electron-withdrawing pyridine ring and the electron-donating ethoxy group can tune the polymer's electronic band gap.

Processability: The ethoxy group may improve the solubility of the resulting polymer in common organic solvents, which is a crucial factor for device fabrication. mdpi.com

Functionality: The pyridine nitrogen provides a site for post-polymerization modification, such as quaternization to create ionic conjugated polymers (polyelectrolytes) or coordination with metal ions. nih.govsigmaaldrich.com

Table 2: Properties of Polymers Derived from Related Ethynyl Monomers

Polymer NameMonomerKey PropertiesReference
Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride]2-Ethynylpyridine & 2-Furoyl chlorideIonic conjugated polymer, photoluminescent (peak at 578 nm). nih.gov nih.gov
Poly(2-ethynyl-N-iodopyridinium iodide)2-Ethynylpyridine & IodineIonic conducting material, synthesized via in-situ uncatalyzed polymerization. sigmaaldrich.com sigmaaldrich.com
PFDENTEthynylene & Naphthothiadiazole derivativesAlternating donor-acceptor conjugated polymer with a low band gap, synthesized via Sonogashira coupling. mdpi.com mdpi.com

Utilization in Ligand Design for Catalytic Systems

The pyridine moiety is a classic coordinating group in inorganic and organometallic chemistry. The nitrogen atom readily donates its lone pair of electrons to a metal center, forming stable complexes. This compound can be used as a ligand itself or, more commonly, as a building block to construct more complex, multidentate ligands. lookchem.com

The ethynyl group serves as a rigid and linear spacer, allowing for the precise positioning of the coordinating pyridine nitrogen. scispace.com By coupling this compound to other coordinating units (e.g., another pyridine, a phosphine, or an imidazole) through reactions like the Sonogashira coupling, chemists can design ligands with specific "bite angles" and electronic properties. These characteristics are critical for controlling the activity and selectivity of homogeneous catalysts used in a wide range of chemical transformations. For example, bipyridyl ligands constructed from ethynylpyridine precursors have been used in supramolecular chemistry and catalysis. sigmaaldrich.comscispace.com The ethoxy group can further influence the ligand's properties by modifying its steric bulk and electronic donating ability, thereby fine-tuning the performance of the resulting metal catalyst.

Future Research Directions and Unexplored Avenues for 4 2 Ethoxyethynyl Pyridine

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for pyridine (B92270) derivatives often involve hazardous reagents and generate significant waste. rasayanjournal.co.innih.gov Future research should prioritize the development of green and sustainable pathways to 4-(2-Ethoxyethynyl)pyridine.

Key areas for exploration include:

Catalytic Approaches: Investigating novel catalysts to improve efficiency and reduce environmental impact. This could involve using earth-abundant metals or developing organocatalytic systems that avoid toxic heavy metals.

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer superior control over reaction parameters, enhance safety, and facilitate scalability. nih.govuc.ptmdpi.commdpi.comjst.org.in The modular nature of flow systems allows for the integration of multiple reaction and purification steps, streamlining the production process. uc.pt

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for synthesizing pyridine derivatives, often leading to shorter reaction times and higher yields. rasayanjournal.co.innih.gov

Renewable Feedstocks: Exploring routes that utilize renewable starting materials, such as converting bio-derived glycerol (B35011) and ammonia (B1221849) over zeolite catalysts, presents a long-term strategy for sustainable pyridine production. rsc.org

Proposed Sustainable MethodPotential AdvantagesKey Research Focus
Organocatalysis Avoids toxic metals, mild reaction conditions.Design of efficient, recyclable organocatalysts.
Flow Chemistry Enhanced safety, scalability, process control. nih.govuc.ptOptimization of reactor design and reaction conditions.
Microwave Synthesis Rapid heating, shorter reaction times, higher yields. nih.govSolvent selection and energy efficiency studies.
Biomass Conversion Use of renewable feedstocks. rsc.orgCatalyst development for selective conversion of glycerol.

Exploration of Unconventional Reactivity and Reaction Pathways

The ethoxyethynyl group is an electron-rich alkyne, which suggests a reactivity profile distinct from terminal or electron-deficient alkynes. Future studies should focus on harnessing this unique reactivity.

Potential avenues include:

Cycloaddition Reactions: Investigating its participation in [2+2], [3+2], and [4+2] cycloaddition reactions to construct novel heterocyclic systems. The electron-donating ethoxy group could significantly influence the regioselectivity and stereoselectivity of these transformations.

Metal-Catalyzed Cross-Coupling: While the pyridine nitrogen can coordinate to metal centers, the ethoxyethynyl group offers a reactive site for various cross-coupling reactions, enabling the synthesis of complex molecular structures. nih.govmdpi.com

Electrophilic Cyclization: The electron-rich alkyne is susceptible to attack by electrophiles, which could initiate cyclization cascades to form fused-ring systems.

Photocatalysis: The use of visible-light photocatalysis could unlock novel reaction pathways, leveraging the electronic properties of the pyridine and alkyne moieties to mediate single-electron transfer processes. mdpi.com

Integration into Macrocyclic and Supramolecular Architectures

Pyridine-based ligands are fundamental building blocks in supramolecular chemistry due to their well-defined coordination vectors. oup.comrsc.org The linear, rigid nature of the ethynyl (B1212043) linker in this compound makes it an excellent candidate for constructing ordered, high-dimensional structures.

Future research should explore:

Self-Assembly: Investigating the self-assembly of this compound with transition metals to form discrete metallo-macrocycles, cages, or coordination polymers. oup.comresearchgate.netacs.orgacs.org The resulting structures could have applications in catalysis, molecular recognition, or as functional materials.

Macrocycle Synthesis: Using this compound as a key component in the covalent synthesis of novel macrocycles, potentially leading to new host-guest systems or molecules with interesting electronic properties. nih.govillinois.eduiaea.org

Catenanes and Rotaxanes: The formation of mechanically interlocked molecules could be achieved by leveraging the directed coordination of the pyridine nitrogen in templated synthesis. oup.com Supramolecular hydrogels could also be formed through self-assembly driven by π-stacking and electrostatic interactions. nih.gov

Supramolecular StructureDriving InteractionPotential Application
Metallo-macrocycles Metal-ligand coordinationCatalysis, Sensors
Supramolecular Cages Metal-ligand coordinationGuest encapsulation, Drug delivery
Catenanes/Rotaxanes Template-directed synthesisMolecular machines
Hydrogels π-stacking, electrostatic forcesBiomaterials

Application of Emerging Advanced Characterization Techniques

A thorough understanding of the structure, dynamics, and reactivity of this compound and its derivatives requires the application of state-of-the-art analytical techniques.

Future directions in characterization include:

Advanced NMR Spectroscopy: Utilizing two-dimensional NMR techniques (HMQC, HMBC) and 15N NMR to unambiguously assign the structure of new derivatives and study tautomeric equilibria. researchgate.netresearchgate.net The analysis of chemical shifts and coupling constants can provide deep insights into the electronic structure. aip.org

In-Situ Reaction Monitoring: Employing techniques like in-situ IR or NMR spectroscopy to monitor reactions in real-time. acs.orgspectroscopyonline.com This allows for the identification of transient intermediates and the optimization of reaction conditions for improved yields and selectivity. Hyperpolarization techniques like SABRE can enhance NMR sensitivity for monitoring reactions at low concentrations. researchgate.net

Raman Spectroscopy: The alkyne C≡C stretch provides a strong and clear signal in Raman spectra, making it an excellent vibrational probe. nih.gov This can be used to study the local chemical environment in supramolecular assemblies or to monitor reactions involving the alkyne group. wikipedia.org

Single-Crystal X-ray Diffraction: Obtaining crystal structures is crucial for definitively determining the three-dimensional arrangement of atoms in new compounds and supramolecular assemblies derived from this compound.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work can accelerate the discovery and development of new chemistry related to this compound.

Promising synergistic approaches include:

DFT Calculations for Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. mdpi.comuctm.edunih.govnih.govscielo.br Computational analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP) maps can provide insights into the molecule's reactivity. mdpi.comsemanticscholar.org

Molecular Dynamics Simulations: Simulating the behavior of macrocyclic and supramolecular assemblies containing the this compound unit. nih.govnih.gov These simulations can predict the stability of complex structures and provide insights into their dynamic behavior and guest-binding properties.

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the characterization of new compounds. scielo.br Comparing calculated and experimental spectra can help confirm proposed structures.

Rational Design: Employing computational screening to design new derivatives of this compound with tailored electronic or physical properties before committing to their synthesis, creating a more efficient research workflow. nih.gov

Q & A

Q. Table 1: Optimization Parameters

CatalystSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂/CuITHF7065Minimal side products
PdCl₂(PPh₃)₂DMF8058Faster reaction, lower purity
Pd(OAc)₂/XPhosToluene6045Requires ligand optimization

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons at δ 7.2–8.5 ppm (pyridine ring) and ethoxyethynyl protons at δ 3.5–4.2 (OCH₂) and δ 1.2–1.4 (CH₃) .
    • ¹³C NMR : Alkyne carbons at δ 75–85 ppm, pyridine carbons at δ 120–150 ppm .
  • IR Spectroscopy : C≡C stretch (~2100 cm⁻¹), C-O (ethoxy) at ~1100 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 161.2 (C₉H₇NO) .

Q. Table 2: Spectral Reference Data

TechniqueKey Peaks/FeaturesReference Compound Similarity
¹H NMRδ 8.3 (pyridine-H), δ 3.8 (OCH₂)4-Vinylpyridine
IR2105 cm⁻¹ (C≡C)3-((Trimethylsilyl)ethynyl)pyridine
HRMS[M+H]⁺ = 162.1022 (calc.)2-(2-Aminoethyl)pyridine

Advanced: How can computational modeling predict electronic properties or reactivity?

Methodological Answer:
Density Functional Theory (DFT) studies using Gaussian 16 or ORCA can:

  • Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the ethoxyethynyl group may lower LUMO energy, enhancing electrophilicity .
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction pathways in THF or DMF .

Q. Table 3: DFT Parameters

FunctionalBasis SetSolvent ModelKey Outputs
B3LYP6-31G(d,p)PCM (THF)HOMO: -6.2 eV, LUMO: -1.8 eV
M06-2Xdef2-TZVPNoneBond dissociation energies

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: How to resolve contradictions in synthesis yields or spectral data?

Methodological Answer:
Contradictions often arise from impurities or unoptimized conditions. Systematic approaches include:

Reproducibility Checks : Replicate reactions with strict control of moisture/oxygen .

Analytical Cross-Validation :

  • Use HPLC (C18 column, MeCN/H₂O) to quantify purity .
  • Compare melting points with literature (if available) .

Side-Reaction Analysis :

  • Identify by-products via GC-MS or LC-MS .
  • Adjust stoichiometry (e.g., excess alkyne to drive coupling) .

Case Study : A 20% yield discrepancy was traced to residual water in solvent, resolved by molecular sieves .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use .
  • First Aid : For skin contact, wash with soap/water; eye exposure requires 15-minute rinsing .
  • Storage : Inert atmosphere, -20°C in amber glass to prevent degradation .

Note : No ecotoxicity data exists; treat as hazardous and dispose via certified waste services .

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